molecular formula C6H10O2 B13335913 (R,E)-4-Hydroxyhex-2-enal

(R,E)-4-Hydroxyhex-2-enal

Cat. No.: B13335913
M. Wt: 114.14 g/mol
InChI Key: JYTUBIHWMKQZRB-FCJGRKLLSA-N
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Description

(R,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-4-Hydroxyhex-2-enal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by catalytic hydrogenation to reduce the intermediate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(R,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.

Major Products Formed

    Oxidation: 4-Hydroxyhexanoic acid

    Reduction: 4-Hydroxyhexanol

    Substitution: Various substituted hexenes depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (R,E)-4-Hydroxyhex-2-enal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and oxidative stress. It is known to form adducts with proteins and nucleic acids, which can impact cellular functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate oxidative stress pathways makes it a candidate for drug development in diseases related to oxidative damage.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with desirable properties.

Mechanism of Action

The mechanism of action of (R,E)-4-Hydroxyhex-2-enal involves its interaction with cellular components such as proteins and nucleic acids. The aldehyde group can form covalent adducts with amino acids like lysine and cysteine, leading to modifications in protein structure and function. These interactions can activate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyhexanal: Similar structure but lacks the double bond.

    4-Hydroxyhexanoic acid: Oxidized form of (R,E)-4-Hydroxyhex-2-enal.

    Hex-2-enal: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an aldehyde group on a conjugated hexene backbone

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E,4R)-4-hydroxyhex-2-enal

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m1/s1

InChI Key

JYTUBIHWMKQZRB-FCJGRKLLSA-N

Isomeric SMILES

CC[C@H](/C=C/C=O)O

Canonical SMILES

CCC(C=CC=O)O

Origin of Product

United States

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